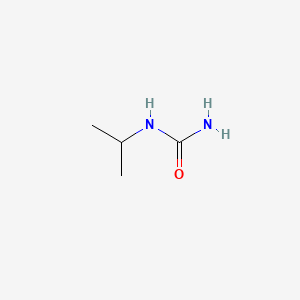

Isopropylurea

描述

Historical Context and Evolution of Isopropylurea Research

The history of this compound is intrinsically linked to the broader evolution of urea (B33335) derivative synthesis. Traditional methods for preparing N-substituted ureas often involved hazardous reagents like phosgene (B1210022) and its derivatives, or isocyanates, which posed significant safety and environmental challenges. rsc.org These early processes, while foundational, were often complex and presented difficulties in handling reactants like ammonia (B1221849) gas. rsc.org

A significant advancement in the field was the development of safer, more environmentally benign synthetic routes. Modern methodologies have increasingly focused on avoiding dangerous precursors. One notable evolution is the use of potassium isocyanate in aqueous media, which allows for the nucleophilic addition of amines in a catalyst-free and scalable manner. rsc.org This approach represents a substantial improvement over older, phosgene-based syntheses. Further refinements in synthetic chemistry have led to techniques designed to produce unsymmetrical ureas with high purity and yield, for instance, by using isopropenyl carbamates that react cleanly and irreversibly with amines. nih.gov The development of methods for producing highly pure crystalline forms, such as O-isopropylisourea hydrochloride, underscores the ongoing drive to create high-grade materials suitable for technical and pharmaceutical synthesis. google.com This evolution from hazardous, multi-step processes to streamlined, safer, and more efficient protocols has been critical in expanding the accessibility and application of this compound and its derivatives in research.

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound holds considerable significance in modern research, acting as both a versatile synthetic intermediate and a molecule of interest for its intrinsic biological properties. Its importance spans organic chemistry, medicinal chemistry, and materials science.

In Chemical Sciences:

This compound is a valued building block for constructing more complex molecular architectures. Its functional group is reactive and participates in a variety of chemical transformations, making it a key intermediate in the synthesis of numerous compounds. chemimpex.com A primary application is in the production of agrochemicals, most notably the herbicide Isoproturon, which has been widely used in agriculture. rsc.org Beyond agrochemicals, it is an important precursor in the synthesis of pharmaceutical intermediates and specialized polymers, such as those in silicone-urea copolymer systems. chemimpex.com Researchers also utilize this compound as a tool to investigate structure-activity relationships (SAR) within the broader family of urea derivatives, helping to guide the design of new molecules with specific properties. nih.gov

| Property | Value |

| CAS Number | 691-60-1 |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | (Propan-2-yl)urea |

| Synonyms | N-Isopropylurea, (1-Methylethyl)urea |

| Appearance | White crystalline solid |

| Melting Point | 154.25 °C |

| Solubility | Soluble in water and organic solvents |

This table presents key chemical properties of this compound, compiled from various chemical databases. biosynth.comontosight.aicymitquimica.com

In Biological Sciences:

The urea moiety is a critical pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. biosynth.commdpi.com this compound and its derivatives have thus been the focus of extensive research in medicinal chemistry. Studies have revealed a wide spectrum of potential biological activities. mdpi.comontosight.ai Derivatives of this compound have been investigated for their potential as anticancer agents, with some research indicating a mechanism involving the inhibition of protein synthesis. biosynth.com Other studies have explored its anti-inflammatory effects, attributed to the inhibition of inflammatory cytokines, as well as potential antioxidant properties. biosynth.com The structural scaffold of this compound has been incorporated into novel compounds designed as potential antiviral, antitumor, and anti-tuberculosis agents. nih.govontosight.ai

| Derivative Class | Researched Biological Activity |

| Isoproturon | Herbicidal |

| Benzofuran Derivatives | Antiviral, Antitumor |

| Adamantyl-Urea Derivatives | Anti-tuberculosis |

| N-ethylurea pyrazole (B372694) derivatives | Dual inhibitors for parasitic diseases |

| Benzimidazole (B57391) Urea Derivatives | α-Amylase and α-glucosidase inhibition, Antioxidant |

This table summarizes the researched biological activities of various classes of this compound derivatives. mdpi.comnih.govontosight.ai

Current Research Trends and Future Directions for this compound

The field of this compound research continues to advance, driven by the demand for novel functional molecules and sustainable chemical processes. Current trends and future directions point towards more sophisticated applications and refined synthetic strategies.

Current Research Trends:

A primary focus of current research is the development of innovative, efficient, and sustainable synthesis methods. This includes catalyst-free, solvent-free, and one-pot procedures that are scalable for industrial applications. rsc.orgunibo.it There is also significant effort directed at designing and synthesizing novel this compound derivatives with enhanced and specific biological activities. mdpi.comnih.gov This often involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active structures to target specific diseases. mdpi.com Detailed structure-activity relationship (SAR) studies are being conducted to understand how modifications to the molecular structure influence biological function, which is crucial for optimizing compounds for potential therapeutic use. nih.gov Beyond biology, the applications of this compound in materials science, particularly in the creation of advanced polymers and resins, are an active area of investigation. unibo.it

Future Directions:

Looking ahead, the full therapeutic potential of this compound derivatives remains a vast area for exploration. Future work will likely concentrate on developing these compounds into targeted agents for a range of diseases, including various cancers, infectious diseases, and neurological disorders. chemimpex.comontosight.ai The unique properties of the urea functional group may be leveraged for designing drug delivery systems or creating new biomaterials. Continued innovation in synthetic chemistry will be essential to produce these complex molecules efficiently and sustainably. rsc.orgacs.org Furthermore, as our understanding of its chemical and biological properties deepens, this compound may find applications in entirely new areas of technology and medicine, cementing its status as a compound of enduring scientific interest.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMATGARSSLFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061002 | |

| Record name | Isopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-60-1 | |

| Record name | Isopropylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2GT415DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Isopropylurea

Advanced Synthesis Routes for Isopropylurea

The synthesis of this compound can be achieved through several methodologies, each with distinct advantages and reaction conditions. These routes include nucleophilic additions, reactions with urea (B33335) derivatives, catalyst-free approaches, and the use of specialized reagents like trimethylsilyl (B98337) isocyanate.

Nucleophilic Addition of Isopropylamine (B41738) to Potassium Isocyanate in Aqueous Media

A practical and environmentally friendly method for synthesizing N-substituted ureas, including this compound, involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium. rsc.orgrsc.orgresearchgate.net This approach is notable for its simplicity, scalability, and avoidance of organic co-solvents and catalysts. rsc.org The reaction proceeds by the nucleophilic attack of isopropylamine on potassium isocyanate in water. The resulting this compound can often be isolated through simple filtration or extraction, eliminating the need for chromatographic purification. rsc.org This method has been demonstrated to be effective for gram-scale synthesis. rsc.orgresearchgate.net

One study reported the synthesis of this compound in a 44% yield as an off-white solid by reacting isopropylamine with potassium isocyanate in a 1N aqueous HCl solution. rsc.orgsemanticscholar.org The acidic conditions are thought to facilitate the formation of the reactive intermediate, isocyanic acid (HNCO), from potassium isocyanate. rsc.org The amine then attacks this intermediate to form the N-substituted urea. rsc.org

Table 1: Synthesis of this compound via Nucleophilic Addition

| Reactants | Solvent | Conditions | Yield | Reference |

| Isopropylamine, Potassium Isocyanate | Water (1N HCl) | Ambient Temperature | 44% | rsc.orgsemanticscholar.org |

| Isopropylamine, Potassium Isocyanate | Water | Mild Conditions | Good to Excellent | rsc.org |

Reactions of Isopropylamine with Urea Derivatives under Controlled Conditions

This compound can be synthesized through the reaction of isopropylamine with urea under controlled temperature conditions, typically between 70-90°C. This transamidation reaction is a common method for preparing N-substituted ureas. wikipedia.org The reaction likely proceeds through the in-situ formation of isocyanic acid from urea, which is then attacked by the amine. nih.gov The presence of water can promote this reaction by assisting in the decomposition of urea and the transfer of protons. nih.gov It is crucial to control the reaction parameters, such as temperature and time, to avoid the formation of byproducts like biuret (B89757) derivatives.

Catalyst-Free Approaches for N-Substituted Urea Formation

Catalyst-free methods for the synthesis of N-substituted ureas are gaining attention due to their sustainability and simplified procedures. One such approach is the reaction of amines with potassium isocyanate in water, as detailed in section 2.1.1, which proceeds without the need for a catalyst. rsc.orgrsc.orgresearchgate.net

Another catalyst-free method involves the reaction of amines with carbonyl sulfide (B99878) (COS). organic-chemistry.org While not specifically detailed for this compound, this one-pot reaction between a weakly nucleophilic aromatic amine, a highly nucleophilic secondary aliphatic amine, and COS produces asymmetric ureas under mild, catalyst-free conditions. organic-chemistry.org Mechanistic studies suggest the formation of a thiocarbamate intermediate that transfers COS to the aromatic amine, generating an isocyanate which is then trapped by the secondary amine. organic-chemistry.org

Furthermore, the reaction between catechol carbonate and primary aliphatic amines, such as isopropylamine, has been shown to produce N,N'-disubstituted ureas quantitatively at room temperature without a catalyst or solvent. unibo.it The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of catechol carbonate, forming a carbamate (B1207046) intermediate that converts to the urea. unibo.it

Synthesis involving Trimethylsilyl Isocyanate

This compound is a key intermediate in the synthesis of the pharmaceutical Mavacamten. mdpi.comnih.gov In this context, its synthesis is achieved by reacting isopropylamine with trimethylsilyl isocyanate. mdpi.comnih.govnewdrugapprovals.orggoogle.comgoogle.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) at a low temperature (0°C), followed by stirring at room temperature. newdrugapprovals.orggoogle.comgoogle.com One specific procedure describes the dropwise addition of trimethylsilyl isocyanate to a stirred solution of isopropylamine in dichloromethane at 0°C, which is then allowed to warm to room temperature and stirred overnight. newdrugapprovals.orggoogle.comgoogle.com After workup, which includes the addition of methanol (B129727) and recrystallization, this compound was isolated in a 58% yield. newdrugapprovals.org

Table 2: Synthesis of this compound using Trimethylsilyl Isocyanate

| Reactants | Solvent | Conditions | Yield | Reference |

| Isopropylamine, Trimethylsilyl Isocyanate | Dichloromethane | 0°C to room temperature, overnight | 58% | newdrugapprovals.org |

| Isopropylamine, Trimethylsilyl Isocyanate | - | - | - | mdpi.comnih.govgoogle.comgoogle.com |

Direct Alkylation of Urea for N-Alkylated Urea Derivatives

The direct N-alkylation of urea with alkylating agents presents a potential route to N-alkylated ureas, though it has historically been considered challenging. google.comjustia.com Early attempts to alkylate ureas with alkyl halides or sulfates often resulted in O-alkylation, forming isoureas, rather than the desired N-alkylation. google.comjustia.com

However, a process has been developed that allows for the N-alkylation of ureas by reacting them with an alkylating agent in the presence of a phase-transfer catalyst and a solid base in a diluent. justia.comgoogleapis.com This method has been shown to produce N-butyl-N'-isopropylurea in a 58% yield by reacting N-isopropylurea with butyl bromide under these conditions. justia.com This indicates that pre-existing N-substituted ureas can be further alkylated on a nitrogen atom. While direct alkylation of urea itself to form this compound is not explicitly detailed, this method provides a framework for the N-alkylation of urea derivatives. justia.com

Mechanistic Investigations of this compound Synthesis

The primary mechanism for the formation of this compound from an amine and an isocyanate (or a precursor that generates an isocyanate) is through nucleophilic addition. jkchemical.com The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. jkchemical.comvaia.com This attack leads to the formation of a tetrahedral intermediate which then rearranges to the final urea product. jkchemical.com

In syntheses starting from potassium isocyanate in aqueous acid, the plausible mechanism involves the initial formation of isocyanic acid (HNCO). rsc.org The amine then performs a nucleophilic attack on this reactive intermediate to yield the N-substituted urea. rsc.org

For reactions involving urea and an amine, the dominant mechanism in the absence of a catalyst is believed to be the in-situ formation of isocyanic acid from the thermal decomposition of urea. nih.gov Water can facilitate this process through a hydrogen-shuttling mechanism, promoting the proton transfer necessary for the decomposition. nih.gov The highly reactive isocyanic acid is then rapidly trapped by the amine. nih.gov

In the Hofmann rearrangement approach, a primary amide is treated with an oxidizing agent to form an isocyanate intermediate in situ, which is then trapped by an amine or ammonia (B1221849) to form the urea. thieme-connect.comlibretexts.org

The reaction of amines with carbonyl sulfide (COS) to form asymmetric ureas is proposed to proceed through the formation of a thiocarbamate intermediate. organic-chemistry.org This intermediate then transfers the COS group to another amine, generating an isocyanate, which is subsequently attacked by a more nucleophilic amine to give the final urea product. organic-chemistry.org

Kinetic Studies of Urea Bond Formation

The formation of the urea bond in this compound synthesis is subject to kinetic controls that dictate reaction rates and efficiency. Studies on analogous systems reveal that the mechanism often involves multiple steps, with one typically being rate-limiting.

Kinetic studies on the acid-assisted de-tert-butylation of hindered urea bonds, a reaction that stabilizes the urea linkage, have shown a first-order correlation to both the urea and acid concentration. rsc.org This indicates that high acidity is necessary for this particular transformation. rsc.org Furthermore, the hydrolytic kinetics of certain N-tert-butyl-N-ethyl aryl ureas have been found to be pH-independent from pH 3 to 11. illinois.edu This is attributed to a dynamic bond dissociation-controlled hydrolysis mechanism, where the apparent hydrolysis rate (kobs) is equal to the bond dissociation constant (k₋₁). illinois.edu

The rate of urea formation is also influenced by the steric hindrance of the amine. For instance, the reaction of catechol carbonate with n-butyl amine is faster (kinetic constant of approximately 0.0015 s⁻¹) than with the more sterically hindered isopropylamine. unibo.it For many urea syntheses, temperature and reactant ratios are critical parameters. Near full conversion of amines to their corresponding ureas can often be achieved within 10 hours at 90°C or 24 hours at 80°C, with the decomposition of a urea-like starting material into an isocyanic acid intermediate often being the rate-limiting step. researchgate.net

Table 1: Kinetic Data for Urea Formation Reactions

| Reaction System | Rate-Determining Step | Kinetic Order | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Catechol Carbonate + Isopropyl Amine | Conversion of carbamate intermediate to urea | Pseudo-second-order | 0.0012 s⁻¹ | unibo.it |

| Catechol Carbonate + n-Butyl Amine | Conversion of carbamate intermediate to urea | Pseudo-second-order | ~0.0015 s⁻¹ | unibo.it |

| Acid-Assisted De-tert-butylation of Hindered Urea | N/A | First-order (to urea and acid) | N/A | rsc.org |

| Hydrolysis of N-tert-butyl-N-ethyl aryl urea | Bond dissociation | First-order | kobs = k₋₁ | illinois.edu |

Intermediate Characterization in this compound Reactions

The elucidation of reaction mechanisms in this compound synthesis relies heavily on the characterization of transient intermediates. Spectroscopic techniques are invaluable for identifying these species.

In the synthesis of asymmetric ureas from carbonyl sulfide (COS) and a mixture of amines, mechanistic studies using Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) have identified key intermediates. The reaction is proposed to proceed through a thiocarbamate intermediate, formed from COS and a secondary amine, which then transfers COS to an aromatic amine to generate an isocyanate intermediate. organic-chemistry.org This isocyanate is then attacked by the more nucleophilic secondary amine to yield the final asymmetric urea. organic-chemistry.org

Similarly, in the reaction of catechol carbonate with isopropyl amine, the formation of the 2-hydroxyphenyl-isopropyl carbamate intermediate was confirmed by ¹H-NMR spectroscopy. unibo.it The complete conversion of catechol carbonate was observed in under three minutes, with the concurrent appearance of signals for both the carbamate intermediate and the final 1,3-dithis compound (B130632) product. unibo.it

In the context of urea-formaldehyde resins, a stepwise approach involving the synthesis and characterization of individual intermediates by ¹H, ¹³C, and ¹⁵N NMR spectroscopy has been crucial for peak assignment in complex reaction mixtures. osf.io While not specific to this compound, this methodology highlights the power of multi-nuclear NMR in distinguishing between various hydroxymethylated and methylene-bridged urea structures. osf.io Hypothetical spectroscopic data for an this compound derivative, 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea, suggests characteristic peaks that would be expected during characterization. vulcanchem.com

Table 2: Spectroscopic Data for a Hypothetical this compound Derivative Intermediate

| Spectroscopic Technique | Characteristic Signals | Compound Moiety | Reference |

|---|---|---|---|

| FT-IR | 3300–3250 cm⁻¹ | N-H stretches (urea) | vulcanchem.com |

| FT-IR | 1640–1600 cm⁻¹ | C=O stretch (urea carbonyl) | vulcanchem.com |

| ¹H NMR (CDCl₃) | δ 1.15 (d, 6H) | Isopropyl CH₃ | vulcanchem.com |

| ¹H NMR (CDCl₃) | δ 3.20–3.40 (m, 1H) | Isopropyl CH | vulcanchem.com |

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral this compound derivatives, where specific stereoisomers are formed preferentially, is an area of significant interest, particularly for applications in medicinal chemistry.

One approach involves utilizing chiral starting materials. For example, the synthesis of D-Amphetamine this compound inherently starts with a chiral precursor, D-amphetamine, to yield the desired stereospecific product. vulcanchem.com Another strategy is the stereoselective reduction of a prochiral substrate. The reduction of an acylurea containing a chiral sulfinyl group has been shown to proceed stereoselectively, demonstrating that a chiral auxiliary can direct the outcome of a reaction. nih.gov

Reactions with chiral reagents can also induce stereoselectivity. The reaction of 1-isopropylurea with 4,5-dihydroxy-1-methylimidazolidine-2-thione was found to produce a mixture of diastereomers of 1,1'-(1-methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-isopropylurea). researchgate.net This indicates that the chirality of the imidazolidine-2-thione derivative influences the formation of the new stereocenters. Furthermore, oligomeric aromatic ureas containing a chiral center can exhibit a dynamic helical architecture in solution, which can be exploited in the construction of functional molecules with unique properties. nih.gov These examples underscore the potential for creating complex, stereodefined molecules based on the this compound scaffold.

Computational Chemistry and Theoretical Studies of Isopropylurea

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of isopropylurea at the molecular level. These calculations, based on the fundamental principles of quantum mechanics, can predict molecular geometries, energies, and electronic structures with high accuracy.

Conformational analysis of this compound is critical for understanding its behavior and interactions. Like other alkylureas, the flexibility of the isopropyl group and the nature of the urea (B33335) backbone give rise to several possible conformations with distinct energy levels.

The primary conformations of alkylureas are defined by the torsion angle around the C(sp2)−N bond of the urea group, leading to anti and syn forms. In the case of this compound and similar alkyl-substituted ureas, the anti conformation is consistently found to be the more stable form. researchgate.net This preference is attributed to reduced steric hindrance and favorable hyperconjugation effects in the anti arrangement.

Computational studies using Density Functional Theory (DFT) with the B3LYP method have quantified the relative stability of these conformations. For this compound, the anti form is predicted to be more stable than the syn form by 1.67 kcal/mol. researchgate.net This finding is consistent with trends observed in other small alkylureas. researchgate.net

| Compound | Relative Stability (Anti vs. Syn) (kcal/mol) |

|---|---|

| Urea | 1.02 |

| Methylurea | 0.93 |

| Ethylurea | 1.65 |

| This compound | 1.67 |

| tert-Butylurea | 2.41 |

Data sourced from DFT/B3LYP calculations. researchgate.net

The rotation around the single and partial double bonds in this compound is associated with specific energy barriers. These rotational barriers are crucial for understanding the molecule's dynamic behavior. Theoretical calculations have been employed to determine the energy required for these internal rotations.

C(sp2)-N Bond Rotation: Rotation around the C(sp2)-N bond, which interconverts the syn and anti conformers, is significantly hindered due to the partial double-bond character of this bond. For alkylureas, this barrier is calculated to be in the range of 8.6 to 9.4 kcal/mol. nih.govacs.org This is slightly higher than the barrier in the unsubstituted urea molecule (8.2 kcal/mol). nih.govacs.org

N-C(sp3) Bond Rotation: This rotation involves the isopropyl group twisting relative to the urea plane. At the MP2 level of theory, the maximum rotational barrier for the isopropyl group in this compound is predicted to be 6.0 kcal/mol. researchgate.netnih.govacs.org This barrier is influenced by the steric bulk of the alkyl group. nih.gov

| Compound | Rotational Barrier of Alkyl Group (N-C(sp3)) (kcal/mol) |

|---|---|

| Methylurea | 0.9 |

| Ethylurea | 6.2 |

| This compound | 6.0 |

| tert-Butylurea | 4.6 |

| Phenylurea | 2.4 |

Data sourced from MP2 level of theory calculations. researchgate.netnih.govacs.org

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgiupac.orglongdom.orgwikipedia.org For this compound, PES analysis provides a comprehensive view of its conformational landscape. nih.govacs.org

Molecular Orbital (MO) theory provides a delocalized view of the electronic structure, where electrons occupy molecular orbitals that extend over the entire molecule. unizin.orglabxchange.orgwikipedia.org This approach is fundamental to understanding the bonding, stability, and reactivity of this compound. libretexts.org

Quantum mechanical calculations are used to determine the energies and shapes of these molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity. For this compound, these calculations help to identify the most likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that maps the electrostatic potential onto the molecule's electron density surface. This map provides a visual guide to the charge distribution within the molecule. Quantum mechanics calculations are used to generate MEP surfaces, which are instrumental in explaining and predicting the regioselectivity of chemical reactions.

On an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP surface highlights the electronegative oxygen atom of the carbonyl group as a region of strong negative potential, making it a primary site for interaction with electrophiles and hydrogen bond donors. The hydrogen atoms on the nitrogen atoms are regions of positive potential, indicating their susceptibility to nucleophilic attack or deprotonation. These surfaces are crucial for predicting how this compound will interact with biological targets or other reactants.

Rotational Barriers about N-C(sp3) and C(sp2)-N Bonds

Molecular Orbital Theory and Electronic Structure

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic picture of how this compound interacts with its environment, providing critical insights into its role as a protein denaturant and its behavior in solution.

MD simulations have been employed to analyze the effects of urea and its alkylated derivatives, such as this compound, on protein structure. nih.govscience.gov These simulations, often using proteins like T4-lysozyme, investigate the molecular basis of chemical denaturation. nih.govnih.gov The general mechanism of urea-induced denaturation involves both direct and indirect effects. nih.gov Urea can interact directly with the protein's polar residues and peptide backbone. nih.gov It also alters the structure and dynamics of the surrounding water, which weakens the hydrophobic effect that helps maintain the protein's native structure. nih.gov

Simulations show that urea molecules accumulate around the protein, expelling water from the hydration shell. lu.se For alkylated ureas like this compound, the van der Waals interactions play a particularly crucial role in their denaturing ability. nih.gov The alkyl group enhances the interaction with nonpolar parts of the protein, contributing to the destabilization of the folded state. nih.govdiva-portal.org The process often begins with the expansion of the protein's hydrophobic core, which is then solvated first by water and subsequently by the denaturant molecules. nih.gov

The interactions between this compound, solvent molecules (primarily water), and proteins are fundamental to the denaturation process. MD simulations are used to study the complex hydrogen bonding networks in these systems. researchgate.net Urea is known to reduce protein-water hydrogen bonds while increasing protein-urea interactions, effectively dehydrating the protein surface at lower concentrations. arxiv.orgarxiv.org

The presence of the isopropyl group modifies these interactions compared to unsubstituted urea. While urea itself can integrate into the water's hydrogen bond network, the hydrophobic isopropyl group disrupts it differently. Studies on similar solute-solvent systems show that hydrogen bond populations can be strongly site-specific and dependent on the solvent. nih.gov The interaction between a solute and solvent is often a complex interplay of hydrogen bonding and other forces like dipole-dipole interactions. academie-sciences.fr In the context of protein denaturation, urea weakens the water structure, allowing water molecules to more effectively compete with and break intra-protein hydrogen bonds. nih.gov

To quantify the denaturing strength of this compound, scientists compute the free energy of transfer (ΔG_tr) of a protein from pure water to a solution containing the denaturant. nih.govaip.org This is achieved using MD simulations combined with methods from solution theory. aip.org Studies on T4-lysozyme in mixed solvents containing urea, methylurea, and this compound have decomposed this free energy into various components to identify the dominant forces. nih.govscience.gov

The analysis reveals that the total free energy of transfer is governed by the cosolvent's contribution, although it is partially offset by the contribution from water. nih.govaip.org When ΔG_tr is further broken down into its physical components—electrostatic, van der Waals, and excluded-volume—a clear pattern emerges for alkylated ureas. nih.govscience.gov The transfer free energy changes in parallel with the van der Waals component. nih.govaip.org This indicates that the denaturing power of this compound is primarily driven by van der Waals interactions, while electrostatic and excluded-volume components play minor roles in the protein's structural modification. nih.gov

Dominant Interaction Component in Denaturation by Alkylureas

| Cosolvent | Primary Driving Force for Denaturation |

|---|---|

| Urea | Direct and indirect hydrogen bonding and van der Waals interactions |

| Methylurea | van der Waals Interactions |

| This compound | van der Waals Interactions |

Summary of findings from interaction-component analysis of protein transfer free energy. nih.govaip.org

Solvent Interactions and Hydrogen Bonding Networks

Machine Learning Applications in Predicting this compound Properties and Derivatives

Machine learning (ML) is an emerging tool in computational chemistry for predicting molecular properties and accelerating the design of new compounds. researchgate.net In the context of this compound and its derivatives, ML models can be trained on existing chemical datasets to predict various physicochemical properties such as solubility, stability, or even biological activity. researchgate.net

The general approach involves using a compound's structure, often represented in formats like SMILES, as input for a model, such as a neural network. researchgate.netgeeksforgeeks.org The model learns the complex relationship between the structure and a specific property. geeksforgeeks.org While specific ML applications focusing solely on this compound are not extensively documented, the methodologies are broadly applicable. ewadirect.com For instance, models trained on datasets of urea-based compounds could predict the properties of novel this compound derivatives, guiding synthetic chemistry efforts toward molecules with desired characteristics without the need for costly and time-consuming experiments for every candidate. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for Isopropylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. rsc.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. hyphadiscovery.com

Elucidation of Isopropylurea Structure and Stereochemistry

The chemical structure of this compound is readily confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. The isopropyl group gives rise to a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. The protons on the nitrogen atoms (NH and NH₂) appear as distinct signals whose chemical shifts can be influenced by solvent and concentration. Structural confirmation often utilizes ¹H NMR to identify the isopropyl methyl groups, which typically appear in the range of δ 1.2–1.4 ppm.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each unique carbon atom. For this compound, signals corresponding to the methyl carbons of the isopropyl group (typically δ 22–25 ppm) and the methine carbon can be identified, along with the carbonyl (C=O) carbon which appears further downfield.

2D NMR Techniques: For an unambiguous assignment of all proton and carbon signals, 2D NMR techniques are employed. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the isopropyl group (i.e., the correlation between the CH and CH₃ protons). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the precise assignment of which protons are attached to which carbons. hyphadiscovery.comacs.org

A summary of typical NMR data used for the structural elucidation of this compound is presented below.

| Technique | Observed Group | Typical Chemical Shift (δ) / Correlation | Information Gained |

| ¹H NMR | Isopropyl -CH₃ | ~1.2-1.4 ppm (doublet) | Presence and environment of methyl groups. |

| Isopropyl -CH | Septet | Presence and environment of the methine proton. | |

| Amide -NH, -NH₂ | Variable | Identification of amide protons. | |

| ¹³C NMR | Isopropyl -CH₃ | ~22-25 ppm | Identification of methyl carbons. |

| Isopropyl -CH | Downfield from CH₃ | Identification of the methine carbon. | |

| Carbonyl C=O | Further Downfield | Identification of the carbonyl carbon. | |

| COSY | CH / CH₃ | Cross-peak | Confirms ¹H-¹H coupling within the isopropyl moiety. hyphadiscovery.com |

| HSQC | CH / C, CH₃ / C | Cross-peaks | Correlates directly attached ¹H and ¹³C atoms. acs.org |

| HMBC | CH / C=O | Cross-peak | Confirms long-range connectivity between the isopropyl group and the urea (B33335) backbone. acs.org |

Conformational Changes via NMR

Alkylureas, including this compound, can exist in different conformations due to rotation around the C-N bonds. researchgate.net NMR spectroscopy, particularly dynamic NMR (DNMR) studies at variable temperatures, is a primary method for investigating these conformational dynamics. nih.govunibas.it

The rotation about the C(sp²)-N bond in alkylureas is hindered, with energy barriers typically in the range of 8.6-9.4 kcal/mol. researchgate.net Alkylureas like this compound exhibit stable anti and less stable cis and trans isomers. researchgate.net The anti conformation is generally more stable. researchgate.net Computational studies have predicted the rotational barrier for the isopropyl group in this compound to be approximately 6.0 kcal/mol at the MP2 level of theory. researchgate.net

Variable-temperature NMR experiments can be used to "freeze out" these conformations. unibas.it As the temperature is lowered, the rate of interchange between conformers slows down. If the exchange rate becomes slow on the NMR timescale, separate signals for each conformer may be observed, allowing for the determination of their relative populations and the energy barrier for rotation. copernicus.org

Analysis of Hydrogen-Bonding Networks

This compound can act as a hydrogen-bond donor through its N-H groups. NMR spectroscopy is a sensitive tool for studying these interactions in solution. The formation of hydrogen bonds leads to a deshielding of the N-H proton, causing its signal to shift downfield in the ¹H NMR spectrum.

A common method to assess hydrogen bonding involves comparing the ¹H NMR chemical shifts of the N-H protons in a non-polar, non-hydrogen-bonding solvent (like chloroform-d) with those in a polar, hydrogen-bond-accepting solvent (like DMSO-d₆). rsc.org A larger difference in chemical shift indicates a stronger hydrogen-bonding capability of the N-H proton. rsc.org Furthermore, NMR studies can be used to determine the number and strength of hydrogen bond contacts to other molecules, such as fluoride (B91410) ions in catalytic systems. acs.orgresearchgate.net In such cases, diagnostic coupling constants like ¹hJNH···F⁻ can provide direct evidence and insight into the geometry of the hydrogen-bonded complex. acs.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. uou.ac.in It is an essential technique for identifying the functional groups present in a molecule. copbela.org

Vibrational Assignments and Molecular Structure

The IR spectrum of this compound displays a series of absorption bands corresponding to the various stretching and bending vibrations of its bonds. The spectrum can be divided into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-600 cm⁻¹). uou.ac.in The assignments are based on known frequencies for similar functional groups in other molecules, such as the parent compound, urea. pw.edu.pl

Key vibrational modes for this compound include:

C=O Stretching: A strong, characteristic absorption band for the carbonyl group (Amide I band) is expected. In amides, this band is typically found around 1665 ± 30 cm⁻¹. msu.edu

N-H Bending: The bending vibration of the N-H bonds (Amide II band) appears at a lower frequency than the C=O stretch. msu.edu For the -NH₂ group, a scissoring vibration is typically seen in the 1650-1550 cm⁻¹ region. libretexts.org

C-N Stretching: These vibrations occur in the 1350-1000 cm⁻¹ range. libretexts.org

N-H Wagging/Rocking: Out-of-plane wagging and in-plane rocking motions of the NH₂ group also produce characteristic bands. pw.edu.plias.ac.in

A table of expected IR absorption bands for the key functional groups in this compound is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | -NH₂, -NH | 3500 - 3200 | Medium-Strong |

| C-H Stretching | Isopropyl | 3000 - 2850 | Medium-Strong |

| C=O Stretching (Amide I) | Urea Carbonyl | ~1665 | Strong |

| N-H Bending (Amide II) | -NH₂, -NH | 1650 - 1530 | Medium-Strong |

| C-N Stretching | Amide C-N | 1350 - 1000 | Medium |

| N-H Wagging/Rocking | -NH₂ | 900 - 650 | Broad, Medium |

Analysis of N-H Stretching Frequencies

The N-H stretching region of the IR spectrum (typically 3500-3200 cm⁻¹) is particularly informative for studying hydrogen bonding. this compound has both a secondary amine (-NH-) and a primary amine (-NH₂) group.

In a dilute solution with a non-polar solvent, where intermolecular hydrogen bonding is minimized, the N-H groups absorb at higher frequencies. Primary amines typically show two distinct bands in the 3500-3400 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. libretexts.org Secondary amines show a single band in this region. msu.edu

In the solid state or in concentrated solutions, strong intermolecular hydrogen bonds form between the N-H groups (donors) and the carbonyl oxygen (acceptor) of neighboring molecules. This hydrogen bonding weakens the N-H bond, causing the stretching frequency to decrease and the absorption bands to shift to lower wavenumbers (often to the 3400-3200 cm⁻¹ range) and become broader. ias.ac.in The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bonding.

Mass Spectrometry (MS) in Degradation Product Identification

Mass spectrometry is a pivotal analytical technique for identifying substances by measuring the mass-to-charge ratio (m/z) of ions. In the context of environmental science and chemical analysis, MS, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is instrumental in identifying the degradation products of chemical compounds.

While specific studies detailing the degradation pathways of this compound itself are not extensively documented in readily available literature, its identification as a degradation product of more complex molecules, such as certain herbicides, highlights the utility of MS. For instance, high-resolution mass spectrometry is employed to determine the molecular ion peaks and accurate molecular weight of fragment ions, which is crucial for the structural elucidation of unknown compounds in a sample. semanticscholar.org

The fragmentation pattern of a molecule in a mass spectrometer is key to its identification. For urea derivatives, fragmentation can occur at various bonds. In the case of this compound, which contains an isopropyl group, characteristic fragmentation patterns can be anticipated. The fragmentation of compounds with an isopropyl group often involves the loss of a methyl radical (CH₃•), leading to a stable secondary carbocation. nih.govdocbrown.info For example, in the mass spectrum of propan-2-amine (isopropylamine), a prominent peak results from the loss of a methyl group (M-15) from the parent molecular ion. docbrown.info This principle of fragmentation is a cornerstone in identifying unknown metabolites or degradation products in complex mixtures. libretexts.orgchemguide.co.uk

In studies involving the analysis of synthetic cannabinoids containing an isopropyl group, specific fragmentation patterns under electron impact ionization have been characterized, providing a reference for identifying similar structures. nih.gov The identification of this compound as a transformation product in environmental or biological samples would rely on matching the accurate mass and fragmentation pattern of the unknown peak to that of a certified this compound standard. Techniques like high-resolution time-of-flight mass spectrometry (TOF-MS) coupled with UHPLC are powerful tools for this purpose, allowing for the separation and accurate mass measurement of compounds in complex matrices. wrc.org.za

Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis)

Beyond mass spectrometry, other spectroscopic techniques provide valuable information for the characterization of this compound.

Raman Spectroscopy

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. bioglobax.com This technique is particularly useful for quantifying compounds that contain chromophores—parts of a molecule that absorb light. The urea functional group itself has weak absorption in the far UV region. A study on the complexation of silver nanoparticles with urea showed a UV-Vis absorption spectrum with a distinct peak. lidsen.com The UV spectrum of urea in solution typically shows absorption peaks around 200 nm, which are attributed to π→π* transitions. researchgate.net For this compound, the absorption characteristics would be primarily dictated by the urea chromophore. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters determined by UV-Vis spectroscopy, often used for quantitative analysis following Beer-Lambert's law. lidsen.com

Reactivity and Degradation Pathways of Isopropylurea

Oxidation Reactions and Products

Isopropylurea can be oxidized to form several products, with the specific outcome dependent on the oxidizing agent and reaction conditions. Common oxidizing agents used for this purpose include hydrogen peroxide and potassium permanganate. The oxidation process can lead to the formation of this compound oxides. In some instances, the oxidation of related compounds can yield urea (B33335) as a product. For example, the oxidation of N,N'-diisopropyldiaminomaleonitrile in an aqueous solution at pH 9.2 produces monothis compound as one of the reaction products.

Reduction Reactions and Products

The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride and sodium borohydride. This process can result in the formation of reduced forms, such as this compound amines.

Substitution Reactions and their Mechanisms

This compound can undergo substitution reactions where the isopropyl group or the urea moiety is replaced by other functional groups. These reactions can be facilitated by various nucleophiles and electrophiles under suitable conditions. For instance, N-substituted ureas can be synthesized through the reaction of amines with potassium isocyanate in water, a method that is both scalable and environmentally friendly. rsc.org The reaction mechanism involves the nucleophilic attack of the amine on the isocyanate, leading to the formation of the N-substituted urea. rsc.org

Thermal Decomposition Mechanisms and Products

Theoretical studies indicate that the thermal decomposition of alkylureas, including this compound, primarily occurs through four-center pericyclic reactions. researchgate.netnih.gov This process yields substituted isocyanates and amines, with initial bond fissions being less competitive. researchgate.netnih.gov The decomposition of urea derivatives can be influenced by the presence of water. Under water-deficient conditions, urea decomposes via pyrolysis, where it can form ammonia (B1221849) and isocyanic acid. mdpi.com This isocyanic acid can then react with other urea molecules to form biuret (B89757), which can further react to create more complex aromatic compounds. mdpi.com In contrast, under water-rich conditions, urea undergoes hydrolysis to decompose into ammonia and carbon dioxide. mdpi.com The thermal stability of 1,3-dithis compound (B130632) allows it to be used in a range of reaction conditions without significant decomposition. solubilityofthings.com

Photodegradation Pathways and Intermediates

The photodegradation of certain pesticides can lead to the formation of this compound derivatives. For instance, the photodegradation of Pyrimethanil can produce N,N'-bis-isopropylurea as a breakdown product. The process can be influenced by the presence of substances like iron(III) and can be inhibited by hydroxyl radical scavengers such as isopropanol. The degradation of the herbicide Bromacil through photocatalysis also results in the formation of 1,3-Dithis compound. lookchem.com Indirect photodegradation, involving reactive oxygen species like hydroxyl radicals, is a potential pathway for the breakdown of related compounds in aquatic environments. uni-tuebingen.de

Enzymatic Degradation and Biotransformation

This compound can be a product of the metabolism of certain pesticides in biological systems. For example, in ruminants, the metabolism of buprofezin (B33132) can lead to the formation of 1-phenyl-3-isopropylurea. fao.org Similarly, studies on the degradation of buprofezin have identified isopropylphenylurea as a degradation product. fao.org The enzymatic degradation of some compounds can be investigated using enzymes like urease, although in some cases, this does not lead to significant hydrolysis of conjugates. epa.gov

Synthesis and Characterization of Isopropylurea Derivatives

Design Principles for Novel Isopropylurea Derivatives

The design of new this compound derivatives is a strategic process guided by the intended application, whether for creating biologically active agents or advanced polymeric materials. A primary principle involves structure-activity relationship (SAR) studies, where the this compound core is systematically modified to enhance a specific biological effect. For instance, in designing antiseizure candidates, modifications might include introducing additional aromatic rings to increase lipophilicity or the bioisosteric replacement of certain structural fragments to improve target interaction. nih.gov Computational, or in silico, studies are frequently employed to predict the physicochemical properties and potential biological activity of designed molecules before their synthesis. nih.gov

In the realm of materials science, the design principle often focuses on introducing steric hindrance to the urea (B33335) bond. By attaching bulky substituents, such as an isopropyl or tert-butyl group, to one of the urea nitrogen atoms, a "Hindered Urea Bond" (HUB) is created. nih.govacs.org This intentional steric strain destabilizes the normally robust urea bond, making it dynamic and reversible. nih.govresearchgate.net This principle is the foundation for creating dynamic polymers with properties like self-healing, recyclability, and controlled degradation. acs.orgresearchgate.netresearchgate.net The degree of dynamicity can be tuned by adjusting the bulkiness of the substituents. nih.gov

Another design strategy involves using the this compound group as a capping agent. In the design of certain antimicrobial foldamers (oligomers that fold into defined structures), capping the N-terminus of a helical oligourea with an this compound moiety has been shown to increase antibacterial activity. mdpi.com

Synthesis of Biologically Active this compound Analogues

The synthesis of biologically active this compound analogues is achieved through various organic reactions, tailored to build the target molecular architecture. A common and direct method involves the reaction of an amine-containing scaffold with isopropyl isocyanate.

For example, a series of novel benzimidazole (B57391) urea derivatives with potential as α-amylase and α-glucosidase inhibitors were synthesized by reacting 2-(1H-benzoimidazol-2-yl)aniline with different isocyanates, including isopropyl isocyanate. nih.govmdpi.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758), often under reflux, to yield the desired N,N'-substituted urea derivative. nih.govmdpi.com

In a more complex, multi-step synthesis, alaninamide derivatives with potential antiseizure activity were created. nih.gov The process involved:

Condensation of an appropriate 4-arylpiperazine with Boc-protected alanine (B10760859) using carbonyldiimidazole (CDI) as a coupling agent.

Removal of the Boc protecting group with trifluoroacetic acid (TFA) to yield an amine intermediate.

Reaction of the amine intermediate with an isocyanate, such as isopropyl isocyanate, to form the final urea-containing compound. nih.gov

Similarly, the development of novel diaryl ureas as potential anticancer agents often involves reacting a key amine intermediate with an appropriate isocyanate to complete the synthesis of the final active molecule. nih.gov

| Derivative Class | General Synthetic Route | Target Biological Activity | Reference |

|---|---|---|---|

| Benzimidazole Ureas | Reaction of 2-(1H-benzoimidazol-2-yl)aniline with isopropyl isocyanate. | α-Amylase and α-Glucosidase Inhibition | nih.govmdpi.com |

| Alaninamide Derivatives | Multi-step synthesis involving coupling, deprotection, and final reaction of an amine with isopropyl isocyanate. | Antiseizure | nih.gov |

| Diaryl Ureas | Reaction of a complex aminophenoxy quinoxaline-dione intermediate with isocyanates. | Anticancer | nih.gov |

Hindered Urea Bonds (HUBs) and Dynamic Polymers

The urea bond is typically very stable due to strong resonance between the nitrogen lone pairs and the carbonyl group. However, this stability can be intentionally disrupted by introducing bulky substituents onto one of the nitrogen atoms, creating a Hindered Urea Bond (HUB). nih.govacs.org The steric hindrance from a group like isopropyl or, more effectively, tert-butyl, disturbs the coplanarity of the bond, which diminishes the conjugation effect and weakens the carbonyl-amine interaction. nih.govcore.ac.uk

This destabilization imparts a dynamic character to the HUB, allowing it to undergo reversible dissociation into its constituent isocyanate and amine components under mild, catalyst-free conditions. acs.orgresearchgate.net This reversible nature is the key to designing dynamic polymers. researchgate.net By incorporating HUBs into polymer chains, materials can be produced that exhibit properties such as:

Self-Healing: When the material is damaged, the reversible bond dissociation and reformation at the interface can repair the crack. researchgate.netcore.ac.uk

Malleability and Reprocessability: The dynamic nature of the bonds allows cross-linked thermoset polymers to be reshaped or reprocessed upon heating. researchgate.net

Controlled Degradation: Polyureas containing highly dynamic HUBs can be designed to be hydrolyzable, as the dissociated isocyanate intermediate can react with water, driving the equilibrium towards polymer degradation. nih.govacs.org

The synthesis of these polymers is often straightforward, involving the simple mixing of multifunctional bulky amines and isocyanates without the need for catalysts or extreme conditions. nih.govacs.org

| Feature | Description | Reference |

|---|---|---|

| Structural Cause | Bulky substituents (e.g., isopropyl, tert-butyl) on a urea nitrogen create steric strain. | nih.govacs.org |

| Chemical Effect | Disturbs orbital coplanarity, diminishes conjugation, and weakens the C-N bond. | nih.govcore.ac.uk |

| Resulting Property | The bond becomes dynamic, capable of reversible dissociation into an isocyanate and an amine. | acs.orgresearchgate.net |

| Application | Creation of catalyst-free, dynamic polymers for self-healing, recyclable, and degradable materials. | researchgate.netresearchgate.net |

Asymmetric Urea Derivatives

Asymmetric ureas, where the two nitrogen atoms of the urea moiety are substituted with different groups, are valuable structures in medicinal chemistry. organic-chemistry.orgmdpi.com While the reaction between an amine and an isocyanate is a classic approach, selectivity can be a challenge. nih.gov Modern methods have been developed to afford greater control and milder reaction conditions.

One innovative, catalyst-free method involves the one-pot reaction of two different amines with carbonyl sulfide (B99878) (COS). organic-chemistry.orgacs.org The high selectivity for asymmetric urea formation is achieved by using a combination of a weakly nucleophilic amine (e.g., an aromatic amine) and a highly nucleophilic amine (e.g., a secondary aliphatic amine). organic-chemistry.orgacs.org The proposed mechanism involves the initial reaction of COS with the more nucleophilic amine to form a thiocarbamate intermediate, which then facilitates the formation of the asymmetric product. organic-chemistry.org

Another modern approach utilizes a hypervalent iodine reagent, such as phenyliodine diacetate (PhI(OAc)₂), as a coupling mediator. mdpi.com This method enables the synthesis of unsymmetrical urea derivatives by coupling primary amides with primary or secondary amines under mild, metal-free conditions, offering a versatile route for late-stage functionalization of complex molecules. mdpi.com

Traditional methods using phosgene (B1210022) equivalents, such as the safer and crystalline N,N'-Carbonyldiimidazole (CDI), remain widely used for generating unsymmetrical ureas from two different amines. nih.gov

Characterization of Derivative Structures and Properties

Once synthesized, the precise structure and properties of this compound derivatives must be confirmed through a combination of spectroscopic and analytical techniques.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the complete chemical structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule, including the characteristic urea carbonyl carbon. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Characteristic absorption bands for ureas include N-H stretching and the strong C=O (carbonyl) stretching absorption. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition of the newly synthesized compound. nih.gov

Properties and Conformational Analysis:

Computational Analysis: Quantum mechanical calculations, using methods such as Density Functional Theory (DFT) at the B3LYP level or Møller-Plesset perturbation theory (MP2), are powerful tools for studying molecular properties. pnnl.govresearchgate.netacs.org These methods are used to calculate potential energy surfaces for bond rotation, determining the most stable conformations (e.g., anti vs. syn isomers) and the energy barriers to rotation around the C-N bonds. pnnl.govacs.org For simple alkylureas like this compound, the anti conformation is generally found to be more stable. pnnl.govresearchgate.net

| Technique | Information Provided | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Provides detailed information on the chemical structure, connectivity, and chemical environment of atoms. | nih.gov |

| FT-IR Spectroscopy | Identifies key functional groups, such as N-H and C=O bonds. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular weight and elemental formula. | nih.gov |

| Computational Chemistry (e.g., DFT, MP2) | Analyzes conformational stability, potential energy surfaces, and rotational energy barriers. | pnnl.govresearchgate.netacs.org |

Applications of Isopropylurea and Its Derivatives in Advanced Organic Synthesis

Isopropylurea as a Crucial Building Block in Organic Synthesis

This compound is recognized as a fundamental building block in organic synthesis, providing a reliable scaffold for constructing more complex molecular architectures. alfa-chemistry.com Its utility stems from the reactive urea (B33335) functional group, which can participate in numerous chemical transformations. chemshuttle.com The presence of the isopropyl substituent also imparts specific steric and electronic properties that can be leveraged in targeted synthesis. chemshuttle.com

The synthesis of N-substituted ureas, including this compound itself, has seen significant advancements towards more sustainable and scalable methods. A notable development is the catalyst-free synthesis via the nucleophilic addition of amines, such as isopropylamine (B41738), to potassium isocyanate in aqueous media. rsc.orgrsc.org This approach is lauded for its simplicity, efficiency, and environmental friendliness, as it avoids the use of organic co-solvents and hazardous reagents like phosgene (B1210022), which were common in traditional methods. rsc.orgrsc.org The reaction generally proceeds in good to excellent yields, with the product often precipitating from the aqueous solution, allowing for simple isolation by filtration. rsc.orgrsc.org

These modern synthetic protocols have made this compound and related N-substituted ureas readily accessible, further cementing their role as key intermediates for a variety of important chemicals with high commercial interest. rsc.org Their application spans the chemical, pharmaceutical, and agrochemical industries. rsc.orgrsc.org

Table 1: Comparison of Synthesis Methods for this compound

| Method | Reactants | Conditions | Advantages | Disadvantages | Citations |

| Aqueous Nucleophilic Addition | Isopropylamine, Potassium Isocyanate | Water, Mild Temperature | Catalyst-free, Scalable, Environmentally friendly, High purity | May have lower yields for some substrates | rsc.orgrsc.org |

| Isocyanate Reaction | Isopropylamine, Trimethylsilyl (B98337) isocyanate | Dichloromethane (B109758) (CH₂Cl₂), 0°C | High yield | Requires specialized isocyanate reagent | mdpi.comnewdrugapprovals.org |

| Traditional Methods | Amine, Phosgene-derived intermediates | Often harsh conditions | Effective for a range of ureas | Use of highly toxic phosgene, Environmental concerns | rsc.orgnih.gov |

Role in Heterocyclic Chemistry and Drug Development

The urea functionality is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.govbiosynth.com This allows urea-containing molecules to form stable, directional interactions with biological targets like proteins and receptors, which is a cornerstone of rational drug design. nih.govbiosynth.com this compound and its derivatives serve as vital intermediates in the creation of these biologically active molecules. chemimpex.com

In heterocyclic chemistry, this compound derivatives are instrumental in synthesizing various ring systems. Research has demonstrated their use in the preparation of pyrazole (B372694) derivatives that show promise in pharmaceutical screening programs. The synthesis of complex heterocyclic structures, such as pyrazolo-triazolo-pyrimidines, has also incorporated the this compound moiety. ontosight.ai

Furthermore, the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs, has utilized this compound-based building blocks. chemimpex.com The structural modifications enabled by the urea group are crucial for optimizing a compound's interaction with its biological target. chemimpex.com The nitrogen atoms and the conformational properties they impart are essential for the biological effects of these compounds. biosynth.com

Synthesis of Specific Complex Organic Molecules (e.g., Mavacamten, Isoproturon)

The practical utility of this compound as a synthetic intermediate is highlighted in the production of several commercially significant molecules.

Mavacamten: this compound is a critical starting material in the synthesis of Mavacamten, a cardiac myosin inhibitor used for treating obstructive hypertrophic cardiomyopathy. mdpi.comgoogle.com The synthesis begins with the formation of this compound, typically from isopropylamine and an isocyanate source. mdpi.comnewdrugapprovals.org In a subsequent key step, this compound undergoes a condensation reaction with a malonic ester, such as dimethyl malonate, in the presence of a base like sodium methoxide, to form 1-isopropyl barbituric acid. mdpi.comnih.govgoogle.com This barbituric acid derivative is a central intermediate that is further functionalized to yield the final Mavacamten molecule. mdpi.comnewdrugapprovals.orgnih.gov

Table 2: Key Synthesis Steps for Mavacamten Involving this compound

| Step | Reactant 1 | Reactant 2 | Product | Purpose | Citations |

| 1 | Isopropylamine | Trimethylsilyl isocyanate | This compound | Formation of the core urea building block. | mdpi.comnewdrugapprovals.org |

| 2 | This compound | Dimethyl malonate | 1-Isopropyl barbituric acid | Construction of the heterocyclic core of Mavacamten. | mdpi.comnewdrugapprovals.orgnih.govgoogle.com |

| 3 | 1-Isopropyl barbituric acid | POCl₃ | 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | Chlorination to enable subsequent amine coupling. | mdpi.comnewdrugapprovals.org |

| 4 | 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | (S)-α-methylbenzylamine | Mavacamten | Final nucleophilic substitution to install the chiral side chain. | newdrugapprovals.orgnih.gov |

Isoproturon: this compound is also a key intermediate in the synthesis of Isoproturon, a widely used phenylurea herbicide. google.com An efficient, one-pot synthesis has been developed where N-substituted urea, formed in situ from 4-isopropylaniline, is reacted with dimethylamine (B145610) in water to produce Isoproturon. rsc.org This method is notable for avoiding the use of isocyanate chemistry and organic solvents in the main reaction vessel. rsc.org Alternative non-phosgene routes start with cumidine and urea to form an intermediate p-isopropyl phenylurea, which is then reacted with dimethylamine. google.com These processes underscore the industrial relevance of this compound derivatives in the agrochemical sector. rsc.org

Catalytic Applications and Ligand Design

The application of urea derivatives extends into the realm of catalysis, particularly in organocatalysis, where the urea moiety functions as a potent hydrogen-bond donor. uni-lj.si While thioureas are more commonly cited, ureas operate on the same principle, activating substrates and controlling stereochemistry through non-covalent interactions. uni-lj.sibeilstein-journals.org Research groups are actively developing new hydrogen-bond donors as alternatives to established (thio)urea systems, indicating a field ripe for innovation. uni-lj.si

Derivatives of this compound, such as 1,3-dithis compound (B130632), can function as ligands in coordination chemistry, forming complexes with metals that are important for catalysis. solubilityofthings.com The design of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis. umich.edu The structural framework of urea allows for the introduction of chiral elements, and the N-substituents, like the isopropyl group, can be tuned to modulate the steric and electronic environment of a metal center. chemshuttle.comhector-fellow-academy.de

Although specific, widely adopted catalytic systems based on simple this compound ligands are not as prevalent as those from other scaffolds like BINOL or diamines, the fundamental properties of the urea group make its derivatives attractive candidates for ligand development. uni-lj.si Their ability to pre-organize substrates through hydrogen bonding is a powerful tool in designing selective catalytic transformations. escholarship.org

Biological and Biomedical Research Applications of Isopropylurea

Biological Activities of Isopropylurea Derivatives

Research has shown that derivatives of this compound possess notable biological activities. These compounds have been synthesized and evaluated for their therapeutic potential across several disease models. ontosight.aiontosight.ai

This compound derivatives have been identified as promising candidates for new antimicrobial agents. smolecule.com Studies have demonstrated their effectiveness against various microbial strains, including multi-drug-resistant bacteria.

A series of novel urea (B33335) derivatives were screened for their in-vitro antimicrobial activity against five bacterial and two fungal species. nih.gov The results, particularly against Acinetobacter baumannii, were significant, with several compounds showing moderate to excellent growth inhibition. nih.gov The adamantyl urea derivative (3l) was especially potent, demonstrating 94.5% growth inhibition against A. baumannii. nih.gov

Table 1: Antimicrobial Activity of Selected Urea Derivatives against A. baumannii

| Compound | % Growth Inhibition |

|---|---|

| 3c | Moderate to Excellent |

| 3e | Moderate to Excellent |

| 3f | Moderate to Excellent |

| 3i | Moderate to Excellent |

| 3j | Moderate to Excellent |

| 3l | 94.5% |

| 3n | Moderate to Excellent |

Data sourced from a study on new urea derivatives as potential antimicrobial agents. nih.gov

Furthermore, research into the anti-tuberculosis properties of urea derivatives has identified compounds with potent activity against Mycobacterium tuberculosis. researchgate.net A series of 1-adamantyl-3-phenyl urea compounds showed significant efficacy, with some exhibiting a minimum inhibitory concentration (MIC) comparable to the frontline anti-tuberculosis drug isoniazid. researchgate.netnih.gov

Derivatives of this compound have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death. ontosight.aismolecule.com The anticancer activity of urea derivatives is a major area of research, with studies focusing on N-phenyl-N-(2-chloroethyl)ureas, benzoylureas, and heterocyclic ureas. eurekaselect.com

Enzyme Inhibition: A primary mechanism for the anticancer effects of urea derivatives is the inhibition of key enzymes involved in tumorigenesis. eurekaselect.com These compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs), protein tyrosine kinases (PTKs), and Raf kinases. eurekaselect.com For example, a series of carnosic acid derivatives bearing a urea moiety was synthesized, and molecular docking studies suggested that the most active compound (14) interacts with key residues in the active site of cyclin-dependent kinase 6 (CDK6). mdpi.com

Interference with Cellular Processes: Interfering with essential cellular processes is another way these compounds exert their anticancer effects. Certain pyrimidine (B1678525) derivatives incorporating aryl urea moieties have been shown to arrest the cell cycle. nih.gov Specifically, compound 4b was found to arrest the cell cycle at the G2/M phase in the SW480 colon cancer cell line. nih.gov In another study, a urea-containing carnosic acid derivative (compound 14) induced cell cycle arrest at the G0/G1 phase by downregulating CDK4 and CDK6. mdpi.com

Apoptosis: Inducing apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Research has confirmed that this compound derivatives can trigger apoptosis in cancer cells. nih.gov Mechanistic studies on a pyrimidine derivative (compound 4b) revealed it induced apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This compound also led to the cleavage of PARP and induced a loss of mitochondrial membrane potential, both hallmarks of apoptosis. nih.gov

Protein Synthesis Inhibition: Some this compound compounds have been identified as inhibitors of protein synthesis. biosynth.com This inhibition disrupts the production of proteins essential for cancer cell proliferation and survival.

Pyrimidine Metabolism Suppression: The suppression of pyrimidine metabolism is another mechanism attributed to this compound's anticancer properties. biosynth.com By interfering with the synthesis of pyrimidines, which are vital for cell proliferation, these compounds can effectively inhibit the growth of cancer cells. biosynth.com

Table 2: In Vitro Anticancer Activity of Selected Urea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4b | SW480 (Colon) | 11.08 |

| 14 | HCT116 (Colorectal) | 5.0 |

| 14 | SW480 (Colorectal) | 4.0 |

| 14 | SW620 (Colorectal) | 5.5 |

| 14 | A375 (Melanoma) | 4.3 |